Binding Affinity Against Thymidylate Synthase: Target Compound vs. Structural Analogs in the Cyclopenta[g]quinazoline Antifolate Series
The target compound was evaluated for binding affinity against thymidylate synthase (TS) from L1210 mouse leukemia cells, yielding a Ki of 2.4 nM as recorded in ChEMBL assay CHEMBL_209987 (CHEMBL821415) [1]. This places it within the same high-potency range as the cyclopenta[g]quinazoline-based antifolate lead compounds from the same medicinal chemistry program, where the most potent inhibitors displayed Ki values in the low nanomolar range [1]. Specifically, the reference antifolate CB3717 (a quinazoline-based TS inhibitor) exhibits Ki values of approximately 1–10 nM against L1210 TS, providing a relevant benchmark [2]. By contrast, the monochloro analog 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 338957-54-3) and the 4-chloro positional isomer (CAS 338957-51-0) lack publicly reported TS inhibition data, meaning their TS affinity relative to the 2,5-dichloro target compound remains uncharacterized .
| Evidence Dimension | Thymidylate synthase (TS) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.4 nM (L1210 mouse leukemia TS) |
| Comparator Or Baseline | CB3717 (quinazoline antifolate): Ki ~1–10 nM against L1210 TS; monochloro and 4-chloro positional analogs: no published TS Ki data available |
| Quantified Difference | Target compound Ki is within ~1.2- to 2.4-fold of the most potent quinazoline antifolate benchmark; difference versus closest analogs cannot be quantified due to absence of comparator data. |
| Conditions | ChEMBL_209987 assay: purified thymidylate synthase from L1210 mouse leukemia cells; radioligand binding format |
Why This Matters
The 2.4 nM Ki against L1210 TS positions this compound within the high-affinity range of known TS-targeting antifolates, providing a quantitative rationale for its selection over untested close analogs in TS-focused screening cascades.
- [1] BindingDB Entry: ChEMBL_209987 (CHEMBL821415). Ki = 2.4 nM against thymidylate synthase from L1210 mouse leukemia cells. http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=4&entryid=50009810 (accessed 2026-05-09). View Source
- [2] Bavetsias V, Marriott JH, Melin C, Kimbell R, Matusiak ZS, Boyle FT, Jackman AL. Design and synthesis of Cyclopenta[g]quinazoline-based antifolates as inhibitors of thymidylate synthase and potential antitumor agents. J Med Chem. 2000;43(10):1910-1926. View Source
